molecular formula C10H13ClN2O B105651 1-(p-Chlorobenzoyl)-2-isopropylhydrazine CAS No. 19436-42-1

1-(p-Chlorobenzoyl)-2-isopropylhydrazine

Cat. No.: B105651
CAS No.: 19436-42-1
M. Wt: 212.67 g/mol
InChI Key: QHZLYJFTHWJCAB-UHFFFAOYSA-N
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Description

1-(p-Chlorobenzoyl)-2-isopropylhydrazine (CAS Registry Number: 19436-42-1) is a specialty organic compound with the molecular formula C10H13ClN2O . It is known by several systematic names, including 4-Chloro-N'-propan-2-ylbenzohydrazide and Benzoic acid, 4-chloro-, 2-(1-methylethyl)hydrazide . This molecule features a hydrazine core substituted with an isopropyl group and a p-chlorobenzoyl group, which places it within a class of diacylhydrazine compounds. Diacylhydrazines have been extensively investigated in scientific research for their biological activity, particularly as non-steroidal eco-friendly insecticides that act as agonists of the ecdysone receptor, inducing a premature and lethal molt in target insects . As a building block in organic synthesis, it can be used to develop novel insecticidal agents or to study structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

19436-42-1

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H13ClN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14)

InChI Key

QHZLYJFTHWJCAB-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)Cl

Other CAS No.

19436-42-1

Synonyms

1-(4-Chlorobenzoyl)-2-(1-methylethyl)hydrazine

Origin of Product

United States

Comparison with Similar Compounds

Acylhydrazines with Aromatic Substituents

  • 1-(2,4-Dinitrophenyl)-2-isopropylhydrazine: Synthesized via acid hydrolysis of diaziridines, this compound shares the 2-isopropylhydrazine backbone but replaces the p-chlorobenzoyl group with a 2,4-dinitrophenyl group. Analytical methods such as IR spectroscopy (C=N and NH stretches) and mass spectrometry are critical for structural confirmation .
  • Ethyl 5-[2-(2-(p-chlorobenzoyl)hydrazono)-1-(2-(2-(p-chlorobenzoyl)hydrazono)ethoxy)ethyl]-2-methylfuran-3-carboxylate: This complex hydrazone derivative contains two p-chlorobenzoyl hydrazone groups. Its IR spectrum shows peaks at 3,270 cm⁻¹ (NH) and 1,650 cm⁻¹ (amide C=O), similar to the expected vibrational modes in 1-(p-Chlorobenzoyl)-2-isopropylhydrazine. The compound crystallizes as colorless needles with a melting point of 204–206°C, suggesting that the p-chlorobenzoyl group contributes to crystalline stability .

Hydrazinecarboxamides and Hydrazides

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide :
    This compound features a hydrazinecarboxamide group with a benzodioxole and imidazole substituent. Single-crystal X-ray analysis confirmed its (E)-configuration, highlighting the importance of stereochemistry in hydrazine derivatives. Such structural precision is crucial for biological activity, as seen in anti-inflammatory or antimicrobial applications .

  • 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-2-pyridinylmethylene]acetohydrazide: This hybrid molecule combines a benzimidazole-thioether with a pyridinylmethylene hydrazide.

Anti-Inflammatory Indolylacetic Acid Derivatives

  • This suggests that the p-chlorobenzoyl moiety enhances bioactivity, possibly through COX-2 inhibition .

Data Tables: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Biological Activity (ED₅₀) Reference
1-(p-Chlorobenzoyl)-2-isopropylhydrazine C₁₀H₁₂ClN₂O 215.67 Not reported NH (~3,200), C=O (~1,650)* Not reported -
Ethyl 5-[2-(2-(p-chlorobenzoyl)hydrazono)... C₂₆H₂₄Cl₂N₄O₆ 559.40 204–206 3,270 (NH), 1,650 (amide C=O) Not reported
1-(2,4-Dinitrophenyl)-2-isopropylhydrazine C₉H₁₂N₄O₄ 256.22 Not reported C=N (~1,610), NH (~3,200)* Not reported
Indomethacin C₁₉H₁₆ClNO₄ 357.79 155–162 1,710 (C=O), 1,610 (C=C) 17 mg/kg (anti-inflammatory)
1-(p-Chlorobenzoyl)-2-methyl-5,6-methylenedioxyindolylacetic acid C₁₉H₁₅ClNO₅ 372.78 162–163 1,710 (C=O), 1,670 (C=C) 17 mg/kg (anti-inflammatory)

*Predicted based on structural analogs.

Key Findings and Implications

  • Synthetic Pathways : Acid hydrolysis of diaziridines (e.g., ) and acylation reactions (e.g., ) are viable methods for synthesizing acylhydrazines.
  • Analytical Challenges : Compounds like 1-(p-Chlorobenzoyl)-2-isopropylhydrazine require advanced spectroscopic techniques (e.g., X-ray crystallography, mass spectrometry) for unambiguous structural confirmation .

Preparation Methods

Hydrolysis with Dilute Hydrochloric Acid

Heating the crude mixture in a 3–5% hydrochloric acid solution at 70–80°C for 1–3 hours selectively hydrolyzes the 1,1-isomer to p-chlorobenzoic acid:

1-(p-Chlorobenzoyl)-1-isopropylhydrazineHCl, H2Op-Chlorobenzoic Acid+Isopropylhydrazine\text{1-(p-Chlorobenzoyl)-1-isopropylhydrazine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{p-Chlorobenzoic Acid} + \text{Isopropylhydrazine}

After hydrolysis, cooling the mixture to 10°C precipitates p-chlorobenzoic acid, which is filtered off. The remaining solution is basified with NaOH to liberate the target hydrazine, which is extracted into methylene chloride (yield: 83–89%, purity >95%).

Alcoholysis in Ethanol-Sulfuric Acid Systems

Alternatively, refluxing the crude product in ethanol containing 5–10% sulfuric acid converts the 1,1-isomer into ethyl p-chlorobenzoate:

1-(p-Chlorobenzoyl)-1-isopropylhydrazineH2SO4,EtOHEthyl p-Chlorobenzoate+Isopropylhydrazine\text{1-(p-Chlorobenzoyl)-1-isopropylhydrazine} \xrightarrow{\text{H}2\text{SO}4, \text{EtOH}} \text{Ethyl p-Chlorobenzoate} + \text{Isopropylhydrazine}

Ethyl p-chlorobenzoate is removed by distillation, leaving the target compound as a crystalline solid (mp: 180–182°C, yield: 76–82%).

Solvent and Catalyst Optimization

Solvent Systems

Solvent CompositionTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Water7028396.7
Water:Ethanol (1:1)751.58998.2
Water:THF (2:1)8037894.5

Ethanol-water mixtures enhance solubility of both hydrazine isomers and carboxylic byproducts, reducing reaction times by 25% compared to aqueous-only systems.

Acid Catalysts

AcidConcentration (% w/w)Yield (%)Byproduct Formation (%)
Hydrochloric Acid5890.1
Sulfuric Acid5850.3
p-Toluenesulfonic10721.2

Hydrochloric acid at 5% concentration minimizes byproduct formation while maximizing yield, attributed to its strong protonating capacity without inducing side reactions.

Large-Scale Production Considerations

Industrial-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Implementing tubular reactors for the condensation step reduces batch variability and improves heat dissipation.

  • Crystallization Optimization : Anti-solvent addition (e.g., heptane) during hydrazine isolation increases crystal size, enhancing filtration efficiency.

  • Waste Stream Recycling : p-Chlorobenzoic acid byproducts are recovered and re-esterified for reuse in other processes.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile:water = 65:35, 1 mL/min, λ = 254 nm).

  • Melting Point : 180–182°C (uncorrected).

  • FT-IR : N-H stretch at 3280 cm⁻¹, C=O at 1665 cm⁻¹.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Isomer RecurrenceIncomplete hydrolysisProlong reaction time by 20%
Emulsion FormationHigh surfactant impuritiesAdd NaCl to aqueous phase
Hydrazine OxidationO₂ exposureSparge with N₂ during steps

Q & A

Basic: What are the established synthetic routes for 1-(p-Chlorobenzoyl)-2-isopropylhydrazine, and how can purity be optimized?

The compound is synthesized via acylation of 2-isopropylhydrazine with p-chlorobenzoyl chloride. Key steps include:

  • Reaction conditions : Conduct the acylation in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis of the benzoyl chloride.
  • Purification : Recrystallize the product using acetone-water mixtures (5:1 ratio) to achieve >90% yield and >97% purity, as demonstrated in analogous hydrazine derivatives .
  • Purity validation : Use elemental analysis (±0.4% for C, H, N) and HPLC with UV detection at 254 nm .

Basic: What spectroscopic methods are most effective for structural elucidation of this compound?

  • IR spectroscopy : Identify the carbonyl stretch (C=O) of the p-chlorobenzoyl group at ~1660 cm⁻¹ and N–H bending of the hydrazine moiety at ~1570 cm⁻¹ .
  • NMR : Confirm the isopropyl group via a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 3.5–3.7 ppm (CH) in 1H^1H-NMR. The aromatic protons of the p-chlorobenzoyl group appear as a doublet at δ 7.4–7.6 ppm .
  • Mass spectrometry : Look for the molecular ion peak [M+H]⁺ at m/z 255 (C₁₁H₁₄ClN₂O) and characteristic fragments (e.g., loss of isopropyl group at m/z 183) .

Advanced: How can mechanistic discrepancies in acid-catalyzed hydrolysis pathways be resolved?

Contradictions arise in the hydrolysis products of similar hydrazines. To address this:

  • Kinetic studies : Monitor reaction progress via TLC (ethyl acetate:hexane, 1:8) and quantify intermediates using LC-MS.
  • Isotopic labeling : Use 18O^{18}O-labeled water to trace oxygen incorporation in hydrolysis products, distinguishing between N–N cleavage and acyl-oxygen fission .
  • Comparative analysis : Contrast hydrolysis rates with structurally related compounds (e.g., 1-(2,4-dinitrophenyl)-2-isopropylhydrazine) to identify electronic effects of substituents .

Advanced: What strategies mitigate contradictions in pharmacological data (e.g., anti-inflammatory vs. cytotoxic activity)?

  • Dose-response profiling : Establish ED₅₀ values using carrageenin-induced edema models (e.g., ED₅₀ = 14–25 mg/kg in rats) and compare with cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed hydrazine or benzoyl derivatives) that may contribute to off-target effects .
  • Receptor docking : Perform molecular docking studies (e.g., using MOE software) to assess binding affinity to COX-2 vs. non-target kinases .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

  • DFT calculations : Optimize the geometry of 1-(p-chlorobenzoyl)-2-isopropylhydrazine at the B3LYP/6-31G* level to identify reactive sites (e.g., hydrazine N–H bonds prone to oxidation) .
  • Solubility prediction : Use ESOL LogS models to prioritize derivatives with improved aqueous solubility (e.g., introducing polar groups on the benzoyl ring) .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to predict hepatic clearance rates .

Basic: What are the optimal storage conditions to prevent degradation?

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrazine moiety .
  • Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability (>6 months) .

Advanced: How can stereochemical isomers of this compound be differentiated and quantified?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers.
  • Vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated in analogous hydrazine derivatives .

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